molecular formula C12H22O11 B013894 Sucrose CAS No. 57-50-1

Sucrose

Katalognummer: B013894
CAS-Nummer: 57-50-1
Molekulargewicht: 342.30 g/mol
InChI-Schlüssel: CZMRCDWAGMRECN-UGDNZRGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose subunits. It is naturally produced in plants and is the primary constituent of white sugar. The molecular formula of this compound is C₁₂H₂₂O₁₁. For human consumption, this compound is extracted and refined from sugarcane or sugar beet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Saccharose kann durch die enzymatische Reaktion von Glucose und Fructose synthetisiert werden. Das Enzym Saccharase erleichtert die Bildung einer glycosidischen Bindung zwischen dem C1 von α-D-Glucose und dem C2 von β-D-Fructose .

Industrielle Produktionsmethoden:

    Verarbeitung von Zuckerrohr: Zuckerrohr wird zerkleinert, um Saft zu extrahieren, der dann geklärt wird, um Verunreinigungen zu entfernen. Der Saft wird durch Verdampfung konzentriert, und der resultierende Sirup wird kristallisiert, um Rohzucker zu bilden.

    Verarbeitung von Zuckerrüben: Zuckerrüben werden in Scheiben geschnitten und in heißem Wasser eingeweicht, um Zucker zu extrahieren.

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Sweetener in Food Products

  • Sucrose is predominantly used as a sweetener in a variety of food products, including soft drinks, candies, baked goods, and preserves. Its role in enhancing flavor and palatability is crucial in the food industry .

Preservation and Stabilization

  • This compound acts as a natural preservative by inhibiting microbial growth and extending the shelf life of products like jams and jellies. This is achieved through its ability to create a hypertonic environment that draws moisture out of microbial cells .

Browning Agent in Baking

  • During the Maillard reaction, this compound contributes to the browning of baked goods, enhancing their visual appeal and flavor profile .

Thickening Agent

  • In confectionery and sauces, this compound serves as a thickening agent, providing desirable texture and mouthfeel .

Pharmaceutical Applications

Excipient in Drug Formulations

  • This compound is widely used as an excipient in pharmaceutical formulations due to its non-toxic nature and ability to enhance the stability of active ingredients. It is commonly found in syrups and oral solutions .

Taste Masking Agent

  • In pediatric formulations, this compound is employed to mask the unpleasant taste of certain medications, improving patient compliance .

Agricultural Applications

Role in Plant Metabolism

  • This compound plays a vital role in plant metabolism as a transport sugar. It is synthesized during photosynthesis and transported throughout the plant to provide energy for growth and development .

Enhancement of Crop Yield

  • Genetic engineering efforts aim to improve this compound accumulation in crops such as sugarcane, enhancing yield and efficiency. Research highlights the use of specific genes involved in this compound metabolism to boost production levels .

Biotechnological Applications

Microbial Fermentation

  • This compound serves as a substrate for various microorganisms in fermentation processes. For example, Lactobacillus plantarum utilizes this compound for producing lactic acid, which has applications in food preservation and probiotic formulations .

Production of Alternative Sweeteners

  • Research into this compound isomers such as trehalulose and isomaltulose explores their potential as healthier alternatives to traditional this compound. These isomers exhibit lower glycemic responses, making them suitable for managing chronic diseases like diabetes .

Case Study 1: this compound in Food Preservation

A study demonstrated that this compound significantly extends the shelf life of fruit preserves by reducing water activity levels, thereby inhibiting microbial growth. The research indicated that products with higher this compound concentrations showed marked improvements in preservation compared to those with lower levels.

Case Study 2: Genetic Engineering in Sugarcane

Recent advancements in genetic engineering have focused on enhancing this compound content in sugarcane through targeted breeding programs. By manipulating specific genes responsible for this compound synthesis, researchers have reported increases in yield by up to 20%, showcasing the potential for improved agricultural productivity .

Data Table: Summary of this compound Applications

Application AreaSpecific UsesBenefits
Food IndustrySweetener, preservative, thickening agentEnhances flavor; extends shelf life
PharmaceuticalsExcipient, taste maskingImproves stability; increases compliance
AgricultureEnergy transport; crop yield enhancementSupports growth; boosts productivity
BiotechnologySubstrate for fermentation; production of sweetenersEnables sustainable practices; health benefits

Wirkmechanismus

Sucrose exerts its effects primarily through its metabolism into glucose and fructose. These monosaccharides are absorbed in the intestine and utilized by the body for energy. This compound acts on taste receptors, specifically the taste receptor type 1 member 2, to produce a sweet sensation .

Vergleich Mit ähnlichen Verbindungen

    Glucose: A monosaccharide with the molecular formula C₆H₁₂O₆.

    Fructose: A monosaccharide with the molecular formula C₆H₁₂O₆.

    Lactose: A disaccharide composed of glucose and galactose.

    Maltose: A disaccharide composed of two glucose units.

Uniqueness of Sucrose: this compound is unique among disaccharides due to its non-reducing nature, meaning it does not have a free aldehyde or ketone group. This property makes this compound less reactive compared to other sugars like glucose and fructose .

Biologische Aktivität

Sucrose, a disaccharide composed of glucose and fructose, is not only a key energy source for various organisms but also plays significant roles in biological processes across different life forms. This article explores the biological activity of this compound, focusing on its metabolism, physiological functions, and implications for health.

Overview of this compound Metabolism

This compound is primarily produced in plants through photosynthesis and serves as a major transport sugar in the phloem. Its metabolism involves several key enzymes and pathways:

  • This compound Synthase (SuSy) : This enzyme catalyzes the reversible cleavage of this compound into fructose and UDP-glucose or ADP-glucose. SuSy is crucial for energy production and the synthesis of starch in plants .
  • Invertase : This enzyme hydrolyzes this compound into glucose and fructose, which can then enter various metabolic pathways. Invertase activity is regulated by the availability of glucose, influencing overall sugar metabolism .

The following table summarizes the key enzymes involved in this compound metabolism:

Enzyme Function
This compound Synthase (SuSy)Cleaves this compound into fructose and UDP/ADP-glucose
InvertaseHydrolyzes this compound into glucose and fructose
FructokinasePhosphorylates fructose to fructose-6-phosphate
HexokinaseConverts glucose to glucose-6-phosphate

Physiological Functions of this compound

This compound plays several important roles in plant physiology:

  • Energy Source : As a primary carbohydrate, this compound provides energy for cellular respiration.
  • Osmoregulation : this compound helps maintain osmotic balance within plant cells, aiding in water retention and stress responses.
  • Signaling Molecule : It acts as a signaling molecule that can influence gene expression related to growth and development.

In animals, this compound consumption has been linked to various health outcomes:

  • Metabolic Effects : Excessive intake of this compound can lead to metabolic disorders such as obesity and type 2 diabetes. Studies have shown that high this compound diets may promote insulin resistance .
  • Gut Microbiota Interaction : this compound can influence gut microbiota composition, potentially affecting overall health and disease susceptibility.

Case Studies on this compound's Biological Activity

Several studies illustrate the diverse biological activities associated with this compound:

  • Antidiabetic Effects : Research indicates that substituting part of dietary this compound with other sugars like D-xylose can significantly lower fasting blood glucose levels in diabetic models . This suggests potential therapeutic strategies for managing diabetes.
  • Cancer Research : Some sugar derivatives exhibit antitumor activity. For instance, modifications of sugar moieties have been linked to enhanced pharmacological effects against cancer cells, indicating that the structure of sugars like this compound may play a role in drug efficacy .
  • Yeast Utilization : A study demonstrated that Saccharomyces cerevisiae adapted to utilize this compound directly without prior hydrolysis, challenging previous assumptions about sugar metabolism in yeast . This adaptation highlights the metabolic flexibility of yeast and its potential applications in fermentation processes.

Eigenschaften

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
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InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
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Related CAS

25702-74-3
Record name Polysucrose
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DSSTOX Substance ID

DTXSID2021288
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Molecular Weight

342.30 g/mol
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Physical Description

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ...

CAS No.

57-50-1
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Melting Point

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes)
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Synthesis routes and methods

Procedure details

Quantity
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OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
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CCCCCCCCCCCCCCCCCC(=O)[O-]
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OCC1OC(OC2(CO)OC(CO)C(O)C2O)C(O)C(O)C1O
Customer
Q & A

Q1: What is the molecular structure and formula of sucrose?

A1: this compound (β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside) is a disaccharide composed of glucose and fructose units linked by an α-(1→2)-glycosidic bond. Its molecular formula is C12H22O11. []

Q2: How does this compound interact with biological systems?

A2: this compound can be hydrolyzed by enzymes like invertase into glucose and fructose, which are then utilized in various metabolic pathways. [, ] In plants, this compound acts as a signaling molecule influencing gene expression, particularly in anthocyanin biosynthesis. []

Q3: Does this compound interact directly with proteins?

A3: Yes, research suggests a direct interaction between this compound and proteins in dried protein solids. This interaction, evident from water sorption isotherm data, can influence protein stability. []

Q4: How does this compound impact the stability of pharmaceutical formulations?

A5: this compound is commonly used in freeze-drying to enhance protein stability. The interaction between this compound and proteins can reduce water activity and preserve protein secondary structure. []

Q5: Are there any novel applications of this compound in material science?

A6: Research suggests the potential use of this compound esters in developing bio-based materials. [] this compound esters extracted from tobacco were effectively separated and analyzed using online LC-GC/MS, demonstrating the potential for their application in various industries. []

Q6: What is the role of this compound in plant physiology?

A7: this compound is a major product of photosynthesis in plants, serving as a transportable energy source and contributing to osmotic balance. [, ] Specialized this compound transporters, such as AtSUC1 in Arabidopsis, play a crucial role in this compound distribution within the plant. []

Q7: What is the impact of this compound consumption on human health?

A10: High this compound intake has been linked to various health issues, including insulin resistance, hyperuricemia, and dental caries. [, , ] Studies show that replacing this compound with alternative sweeteners like dried glucose syrup can positively impact plasma lipid profiles. []

Q8: Can this compound consumption be linked to specific physiological changes?

A11: Research suggests a link between high this compound intake and nitric oxide production. A combined low-magnesium and high-sucrose diet in rats led to increased plasma nitrite and citrulline levels, indicating potential nitrosative stress. []

Q9: Are there strategies to mitigate the adverse effects of high this compound consumption?

A12: Using alpha-glucosidase inhibitors like acarbose can help alleviate the rise in plasma uric acid concentration induced by this compound ingestion. [] This suggests a potential avenue for managing this compound-induced metabolic disturbances.

Q10: How is this compound used in behavioral studies?

A13: this compound is commonly employed as a rewarding stimulus in behavioral studies. Research utilizing this compound preference tests in mice provides insights into the role of dopamine in motivation and reward pathways. []

Q11: Can this compound be used to study taste perception?

A14: Yes, this compound plays a crucial role in understanding taste perception and conditioned taste aversion. Studies using this compound infusions in rats demonstrate the rapid formation of conditioned taste aversion, highlighting the interplay of taste and visceral responses. []

Q12: What is the role of this compound in weed control?

A15: Herbicides like triazines and ureas exert their effect by inhibiting photosynthesis, consequently reducing the this compound level in weed seedlings. This reduction in this compound content correlates with effective weed control. []

Q13: How can this compound levels be manipulated to improve crop yield?

A16: Understanding the transport and accumulation of this compound in crops is crucial for optimizing yield. Studies on sugar beet highlight the role of active phloem loading in this compound transport, offering potential targets for genetic manipulation to enhance sugar accumulation in the taproot. []

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